3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17799061
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO5 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13) |
| Standard InChI Key | HJTWDZXJZXYAGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₇NO₅, with a molecular weight of 231.25 g/mol . Its IUPAC name, 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid, reflects the presence of:
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A 1,3-oxazolidine ring (a five-membered heterocycle containing oxygen and nitrogen).
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A tert-butoxycarbonyl (Boc) group attached to the nitrogen atom.
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A methyl substituent and a carboxylic acid group at the 5-position of the ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₅ | |
| Molecular Weight | 231.25 g/mol | |
| SMILES | CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O | |
| InChIKey | HJTWDZXJZXYAGW-UHFFFAOYSA-N | |
| Synonyms | 2091453-45-9, EN300-360006 |
Synthesis and Reactivity
Stability and Reactivity
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Boc Group Stability: The Boc group is stable under basic and nucleophilic conditions but cleaved by acids (e.g., trifluoroacetic acid) . This property enables selective deprotection in multi-step syntheses.
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Carboxylic Acid Reactivity: The free carboxylic acid allows for further functionalization, such as amide bond formation or salt generation.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s dual functionality (Boc-protected amine and carboxylic acid) makes it ideal for:
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Peptide Synthesis: Serving as a conformationally constrained amino acid analog to modulate peptide backbone flexibility.
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Prodrug Design: Facilitating controlled drug release via pH-sensitive Boc cleavage in acidic environments (e.g., tumor microenvironments) .
Analogous Compounds in Therapeutics
Structurally related oxazolidine derivatives are pivotal in anticancer agents. For example, (4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a key intermediate in docetaxel synthesis . While the 5-methyl variant lacks the phenyl group, its core oxazolidine-Boc architecture suggests potential utility in analogous drug discovery efforts.
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